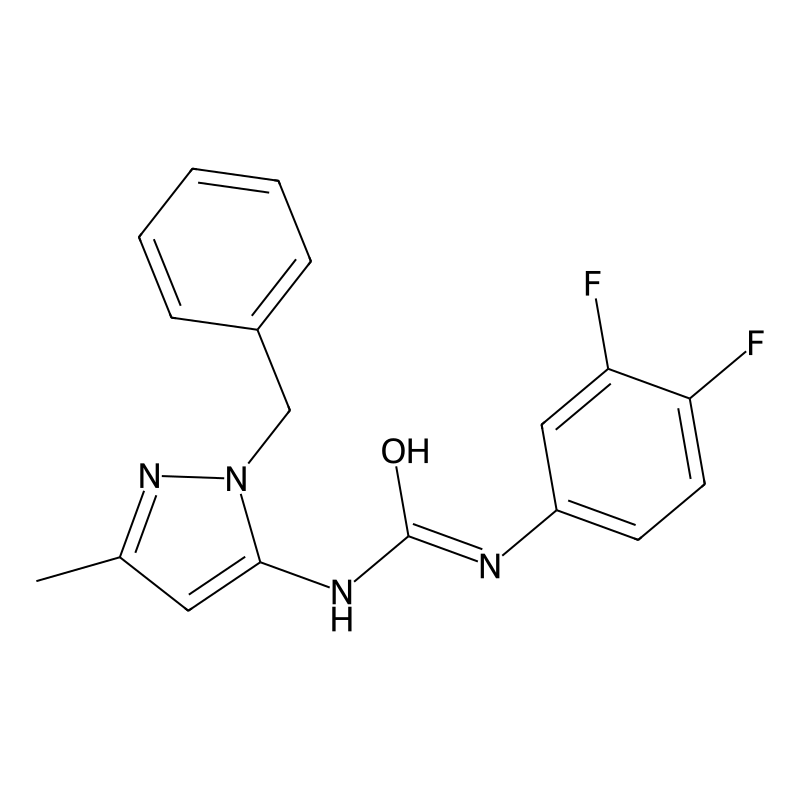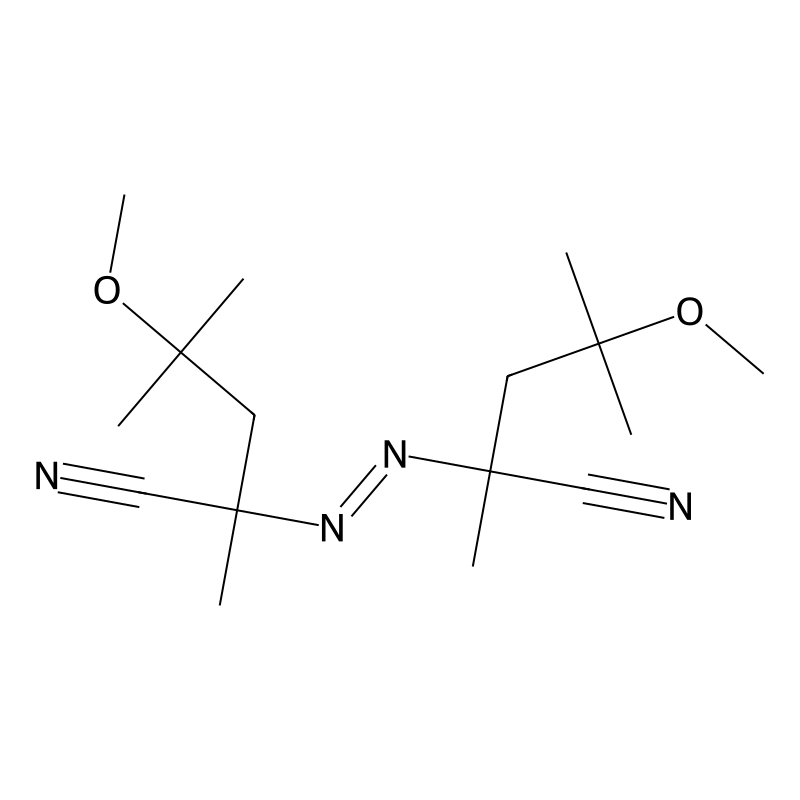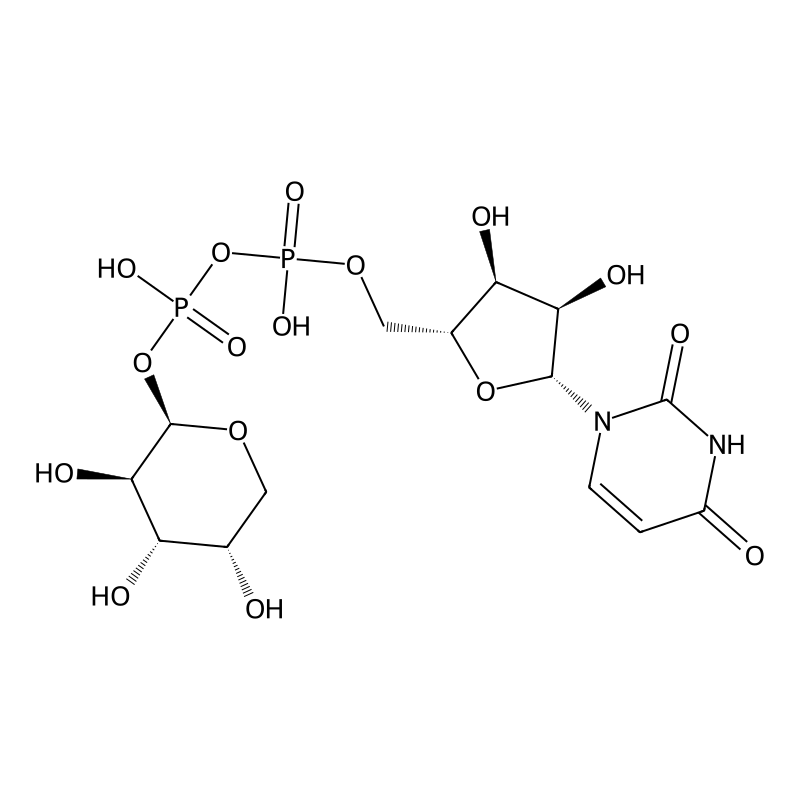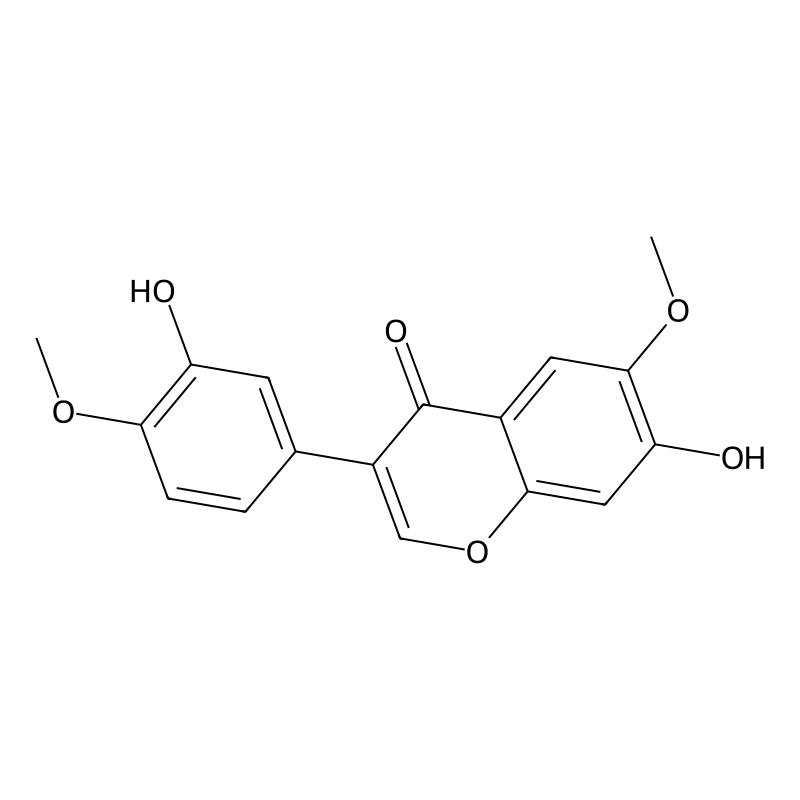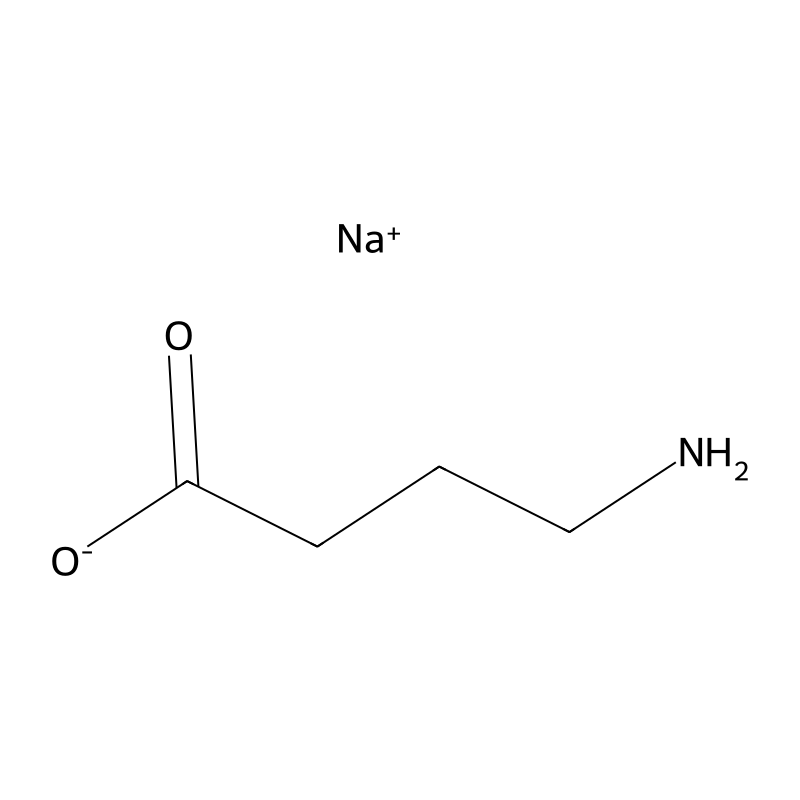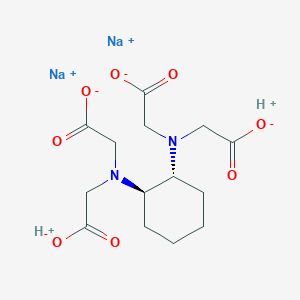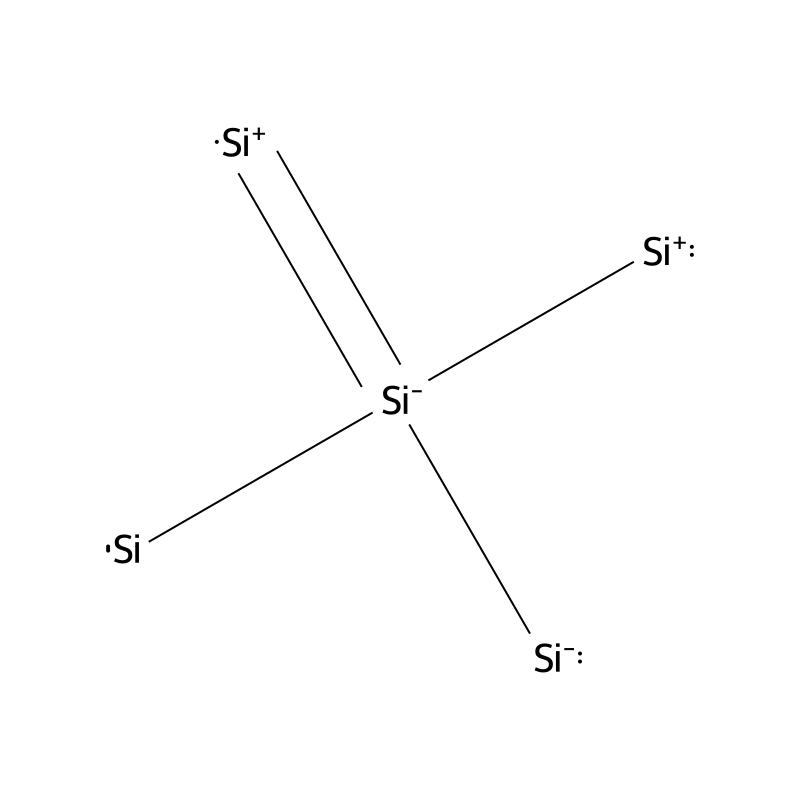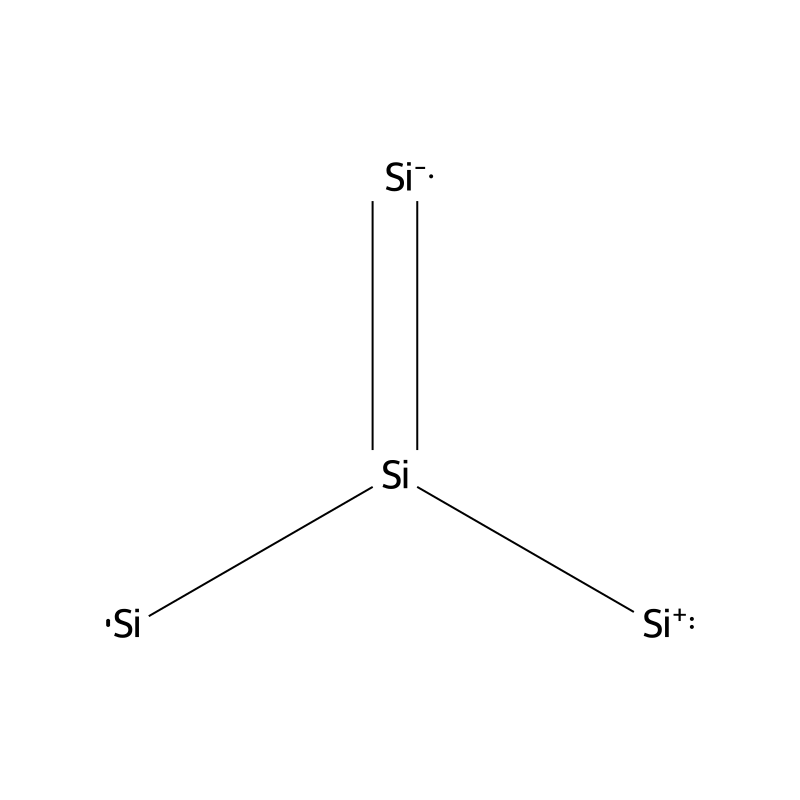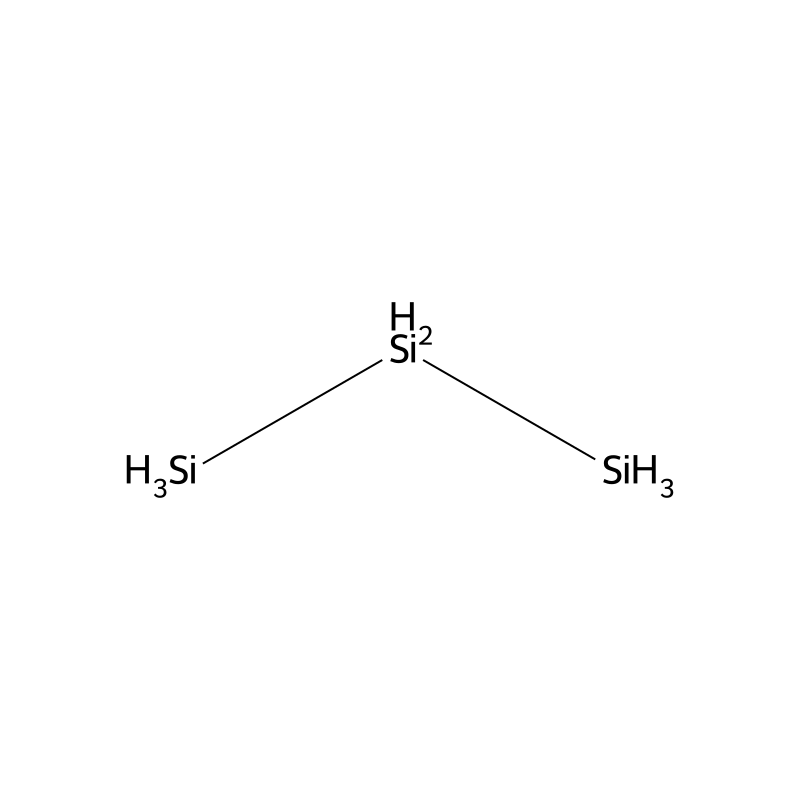5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone
![5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tet...](/img/structure/S1505878.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Antibacterial Activity of Quinone Derivatives
Specific Scientific Field: Pharmaceutical and Medicinal Chemistry
Summary of the Application: Quinones and their derivatives, including Quinacridonequinone, play an important role in pharmaceutical and medicinal applications. They have shown biological activities against various gram-positive and negative bacteria and pathogens .
Methods of Application or Experimental Procedures: The antibacterial activities of various quinone derivatives were studied against various bacteria and pathogens.
Results or Outcomes: The antibacterial studies showed that certain quinone derivatives display strong antibacterial activity. The Minimum Inhibitory Concentration (MIC) value was calculated and found to be 200 to 400 μg/mL .
Nucleating Agents in Polyolefins
Specific Scientific Field: Chemical Engineering and Materials Science
Summary of the Application: The quinacridone pigment family, including Quinacridonequinone, is commonly employed for various colorant applications. They also act as high-effective nucleating agents with a significant effect on the process of crystallization of polyolefins .
Methods of Application or Experimental Procedures: Quinacridonequinone is added to polyolefins during the manufacturing process to act as a nucleating agent. This affects the crystallization process of the polyolefins, thus affecting most of their physical properties .
Results or Outcomes: The addition of Quinacridonequinone as a nucleating agent significantly affects the crystallization process of polyolefins. This, in turn, affects the physical properties of the polyolefins .
Photosynthesis and Health Supplements
Specific Scientific Field: Biochemistry and Nutritional Science
Summary of the Application: Quinones, including Quinacridonequinone, are electron carriers playing a role in photosynthesis. As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases .
Methods of Application or Experimental Procedures: Quinones are naturally occurring in many plants and are also synthesized for use in health supplements. They are consumed orally as part of a balanced diet or as a supplement .
Results or Outcomes: Quinones, by their antioxidant activity, improve general health conditions. They have been found to have beneficial effects on bone health and cardiovascular health .
Industrial Coatings and Printing Ink
Specific Scientific Field: Industrial Chemistry
Summary of the Application: Quinacridone pigments, including Quinacridonequinone, are widely used in automobile and industrial coatings. They are also the most common magenta printing ink .
Methods of Application or Experimental Procedures: Quinacridonequinone is used in the formulation of coatings and inks. It is mixed with other components to create the desired color and properties .
Results or Outcomes: The use of Quinacridonequinone in coatings and inks results in high-quality, durable, and vibrant colors. It is particularly valued for its excellent lightfastness .
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone is a complex organic compound belonging to the class of quinacridonequinones. Its molecular formula is and it has a molecular weight of approximately 344.32 g/mol. This compound features a unique fused ring structure that contributes to its distinct chemical properties and biological activities. It is known for its vibrant coloration and is primarily used as a pigment in various applications, including paints and plastics.
- Electrophilic substitution: The presence of electron-rich aromatic systems allows for electrophilic attack at various positions on the rings.
- Reduction: The diketone functionalities can be reduced to form corresponding alcohols or other derivatives.
- Condensation: It can participate in condensation reactions with nucleophiles due to the presence of carbonyl groups.
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
Research indicates that 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone exhibits notable biological activities:
- Antimicrobial properties: Some studies have shown that this compound can inhibit the growth of certain bacteria and fungi.
- Antioxidant activity: It may scavenge free radicals, contributing to its potential use in health-related applications.
- Cytotoxic effects: Preliminary studies suggest that it may have cytotoxic effects on various cancer cell lines, although more research is needed to fully understand these mechanisms.
The synthesis of 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone typically involves multi-step organic reactions:
- Starting Materials: The synthesis often begins with simpler quinoline derivatives or acridine compounds.
- Cyclization: Key cyclization steps are employed to form the fused ring structure characteristic of quinacridones.
- Oxidation: The final steps usually involve oxidation processes to introduce the diketone functionalities.
Various methods have been documented in patents and literature that detail specific conditions and reagents used in these syntheses .
5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone has several important applications:
- Pigment Production: It is widely used as a pigment in paints, inks, and plastics due to its excellent lightfastness and vibrant color properties.
- Dyes: The compound serves as a dye in textile industries for producing shades of red and violet.
- Research: Its unique chemical properties make it a subject of interest in various fields of research including materials science and medicinal chemistry.
Interaction studies involving 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone focus on its behavior in different environments:
- Solvent Effects: The solubility and stability of the compound can vary significantly with different solvents.
- Biological Interactions: Studies are ongoing to explore how this compound interacts with biomolecules such as proteins and nucleic acids.
These interactions are crucial for understanding its potential therapeutic uses and environmental behavior.
Several compounds share structural similarities with 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinacridone | Similar fused ring structure | Known for vibrant colors; used extensively as a pigment |
| 5,6-Dihydroquinolino[2,3-b]acridine-7,14-dione | Contains fewer carbonyl groups | Exhibits different biological activity profiles |
| 5,8-Dihydroquinolino[2,3-b]acridine-7-one | Variation in oxidation state | May show different solubility characteristics |
The uniqueness of 5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone lies in its specific arrangement of functional groups which influences both its chemical reactivity and biological activity compared to these similar compounds.
XLogP3
UNII
GHS Hazard Statements
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
